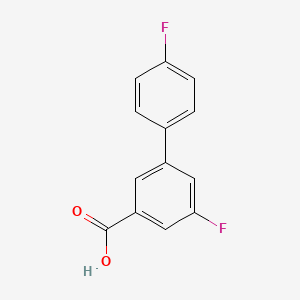

3-(4-Fluorophenyl)-5-fluorobenzoic acid

Beschreibung

3-(4-Fluorophenyl)-5-fluorobenzoic acid (CAS: 1214330-80-9) is a difluorinated benzoic acid derivative characterized by a benzoic acid backbone substituted with fluorine atoms at the 3-(4-fluorophenyl) and 5- positions. Its synthesis typically involves palladium-catalyzed cross-coupling or halogen exchange reactions, as inferred from analogous compounds in the evidence .

Eigenschaften

IUPAC Name |

3-fluoro-5-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOESPRFGWJYJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673358 | |

| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214330-80-9 | |

| Record name | 4′,5-Difluoro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214330-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-fluorobenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and 3-fluorobenzoic acid.

Grignard Reaction: 4-Fluorobenzaldehyde is reacted with a Grignard reagent, such as phenylmagnesium bromide, to form an intermediate alcohol.

Oxidation: The intermediate alcohol is then oxidized to form this compound using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-5-fluorobenzoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It serves as a probe in biological studies to understand the interactions of fluorinated aromatic compounds with biological systems.

Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development. The pathways involved include inhibition of enzyme activity or modulation of receptor function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table compares 3-(4-fluorophenyl)-5-fluorobenzoic acid with its closest structural analogs, emphasizing substituent positions and molecular features:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 3-(4-Fluorophenyl), 5-F | C₁₃H₈F₂O₂ | 250.20 | 1214330-80-9 | Two fluorine atoms on distinct aromatic rings |

| 3-(2-Fluorophenyl)-4-fluorobenzoic acid | 3-(2-Fluorophenyl), 4-F | C₁₃H₈F₂O₂ | 250.20 | 1214340-35-8 | Ortho-fluorine on phenyl; meta-fluorine on benzoic acid |

| 3-(3-Fluorophenyl)-5-fluorobenzoic acid | 3-(3-Fluorophenyl), 5-F | C₁₃H₈F₂O₂ | 250.20 | 1214352-53-0 | Meta-fluorine on phenyl; para-fluorine on benzoic acid |

| 3-(4-Fluorophenyl)-4-fluorobenzoic acid | 3-(4-Fluorophenyl), 4-F | C₁₃H₈F₂O₂ | 250.20 | 1181452-11-8 | Para-fluorine on phenyl; ortho-fluorine on benzoic acid |

| 4-(4-Fluorophenyl)-2-fluorobenzoic acid | 4-(4-Fluorophenyl), 2-F | C₁₃H₈F₂O₂ | 250.20 | 505082-83-7 | Fluorine at ortho position on benzoic acid |

Key Observations :

- Substituent Position: The position of fluorine atoms significantly influences electronic properties and molecular conformation.

- Isostructurality: Evidence from isostructural compounds (e.g., 4 and 5 in ) shows that even minor substituent changes (e.g., Cl vs. F) can maintain similar crystal packing but alter intermolecular interactions, affecting melting points and stability .

Physicochemical and Crystallographic Properties

- Crystal Packing : Fluorine's electronegativity enhances dipole-dipole interactions, leading to tightly packed crystal lattices. For instance, pyrazole derivatives with fluorophenyl groups () display dihedral angles between aromatic rings ranging from 4.6° to 10.5°, suggesting planar conformations that maximize π-π stacking .

- Acidity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group. This effect is more pronounced in para-substituted derivatives (e.g., this compound) compared to ortho-substituted analogs .

Biologische Aktivität

3-(4-Fluorophenyl)-5-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique properties and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzoic acid core with fluorine substituents at the 4 and 5 positions relative to the carboxylic acid group. This configuration enhances its electronic properties, influencing its reactivity and interactions with biological systems. The compound can be synthesized from commercially available starting materials such as 4-fluorobenzaldehyde and 3-fluorobenzoic acid through various chemical reactions including substitution, oxidation, and coupling reactions.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms increases the compound's binding affinity and stability, making it a valuable candidate in drug design. Key pathways include:

- Enzyme Inhibition : The compound may inhibit enzyme activity, which is critical for various biochemical pathways.

- Receptor Modulation : It can modulate receptor functions, affecting cellular signaling processes.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of related compounds, demonstrating varying degrees of effectiveness against specific bacterial strains and fungi. The minimum inhibitory concentrations (MIC) were determined to assess their potency.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| RO12 | 50 | E. coli |

| RO7 | 75 | S. aureus |

| RO9 | 100 | Candida albicans |

The results indicate that modifications in the aromatic ring significantly influence biological activity .

Cytotoxicity Studies

Cytotoxicity evaluations against human cell lines have been conducted to assess the safety profile of compounds derived from this compound. In one study, the IC50 values were determined for various derivatives:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| RO12 | 98.08 | MDA-MB-231 |

| RO7 | >100 | PC3 |

| RO9 | >100 | HaCaT |

These findings suggest that while some derivatives exhibit low cytotoxicity, further optimization is necessary to enhance their therapeutic potential without compromising safety .

Case Studies

- Antitrypanosomal Activity : A lead optimization study focused on improving the efficacy of compounds against Trypanosoma brucei. The synthesized analogues demonstrated enhanced potency compared to previous iterations, with an IC50 value of 70 nM reported for one promising candidate .

- Fluorinated Compound Interactions : A theoretical analysis explored how fluorination affects the interaction dynamics within crystal structures, leading to increased proton-donating ability and altered reactivity patterns in biological systems .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(4-Fluorophenyl)-5-fluorobenzoic acid with high yield and purity?

- Methodological Answer : A two-step synthesis can be employed:

- Step 1 : Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and a suitably substituted bromobenzoic acid ester to introduce the fluorophenyl group.

- Step 2 : Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) can enhance purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Fluorinated intermediates may require inert atmospheres to prevent decomposition.

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Validation : Compare bond lengths/angles with DFT-optimized structures. Fluorine atoms may exhibit anisotropic displacement parameters, requiring careful refinement.

Advanced Research Questions

Q. What strategies ensure enantiomeric purity in fluorinated benzoic acid derivatives during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (+)-3-chloro-2-methyl-2-hydroxypropionic acid) to control stereochemistry, as demonstrated in related sulfonylpropionic acid syntheses .

- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak® IA column) with UV detection at 254 nm. Compare retention times with racemic mixtures.

Q. How do substituent positions influence the acidity and solubility of this compound?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare pKa values with positional isomers. Fluorine’s electron-withdrawing effect lowers pKa (~2.5–3.0) compared to non-fluorinated analogs.

- Experimental Validation : Measure solubility in DMSO/water mixtures via UV-Vis spectroscopy. Meta-fluorine substitution reduces hydrophilicity versus para-substituted analogs .

Q. What experimental precautions are critical when handling fluorinated benzoic acids in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.